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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)pyrrole

Cat. No.: B1353797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
Hydroxyethyl)pyrrole, also known as 2-(1H-pyrrol-1-yl)ethanol. Due to the prevalence of

similar compounds in the literature, particularly 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, this

document focuses on clarifying and presenting the available data for the specified molecule

(CAS Number: 6953-43-1, Molecular Formula: C₆H₉NO).

Spectroscopic Data Summary
While extensive experimental spectroscopic data for 1-(2-Hydroxyethyl)pyrrole is not widely

published, this section compiles available information and provides context based on related

structures.

Mass Spectrometry
The mass spectrum of a molecule provides information about its molecular weight and

fragmentation pattern, aiding in its identification.
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Parameter Value Source

Molecular Formula C₆H₉NO -

Molecular Weight 111.14 g/mol [Commercial Supplier Data]

Predicted m/z [M+H]⁺: 112.0757 [Predicted Data]

Note: Experimental mass spectrometry data is not readily available in the cited literature. The

provided m/z value is based on prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

¹H NMR and ¹³C NMR:

Specific, experimentally determined ¹H and ¹³C NMR data for 1-(2-Hydroxyethyl)pyrrole is not

available in the reviewed public literature. However, based on the known chemical shifts of

pyrrole and ethanol fragments, the following are expected proton and carbon environments:

Pyrrole Ring Protons: Two distinct signals corresponding to the α- and β-protons of the

pyrrole ring.

Ethyl Chain Protons: Signals for the methylene groups adjacent to the nitrogen and the

hydroxyl group.

Hydroxyl Proton: A signal that may be broad and its chemical shift can be solvent-dependent.

Pyrrole Ring Carbons: Signals for the α- and β-carbons of the pyrrole ring.

Ethyl Chain Carbons: Signals for the two carbons of the ethyl group.

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their characteristic

absorption of infrared radiation.
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Expected Characteristic IR Absorptions:

Functional Group Expected Absorption Range (cm⁻¹)

O-H Stretch (Alcohol) 3200-3600 (broad)

C-H Stretch (Aromatic/Alkane) 2850-3100

C=C Stretch (Pyrrole Ring) ~1500-1600

C-N Stretch (Pyrrole Ring) ~1000-1350

C-O Stretch (Alcohol) ~1000-1260

Note: This is a generalized prediction. Specific peak positions can vary.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 1-(2-
Hydroxyethyl)pyrrole are not explicitly published. However, the following sections describe

generalized procedures for the synthesis and spectroscopic analysis of pyrrole derivatives,

which would be applicable.

Synthesis of 1-(2-Hydroxyethyl)pyrrole
A common method for the N-alkylation of pyrrole involves its reaction with a suitable alkyl

halide in the presence of a base.

General Procedure:

Reaction Setup: To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF, THF), a base

such as sodium hydride (NaH) or potassium hydroxide (KOH) is added portion-wise at 0 °C

under an inert atmosphere (e.g., nitrogen or argon).

Deprotonation: The mixture is stirred at room temperature to allow for the deprotonation of

the pyrrole nitrogen.

Alkylation: 2-Chloroethanol or a similar 2-haloethanol is added dropwise to the reaction

mixture.
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Reaction Monitoring: The reaction is heated and monitored by thin-layer chromatography

(TLC) until completion.

Workup: Upon completion, the reaction is quenched with water and the product is extracted

with an organic solvent (e.g., ethyl acetate).

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g.,

Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then

purified by column chromatography on silica gel.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A 5-10 mg sample of purified 1-(2-Hydroxyethyl)pyrrole is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer (e.g., 400 or 500 MHz).

Data Processing: The obtained free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are

reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

Sample Preparation: A small amount of the neat liquid sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be

deposited on a salt plate and the solvent allowed to evaporate. For solid samples, a KBr

pellet is prepared by grinding the sample with KBr powder and pressing the mixture into a

disc.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded and automatically subtracted from the sample spectrum.
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Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: The molecules are ionized using a suitable technique such as electron ionization

(EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of a pyrrole derivative like 1-(2-Hydroxyethyl)pyrrole.
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Caption: General workflow for the synthesis and spectroscopic analysis of 1-(2-
Hydroxyethyl)pyrrole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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